(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a methoxybutenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the methoxybutenyl side chain. One common method involves the reaction of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxolane ring. The methoxybutenyl side chain can be introduced through a series of reactions involving the appropriate alkene and methanol under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxybutenyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybutenyl side chain can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The dioxolane ring and methoxybutenyl side chain can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-p-Menthane-1,2,8-triol 8-glucoside: This compound has a similar structural motif but differs in its functional groups and overall reactivity.
Other dioxolane derivatives: Compounds with similar dioxolane rings but different side chains can exhibit different chemical and biological properties.
Properties
CAS No. |
651748-09-3 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(4S)-4-[(1R)-1-methoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-5-6-8(11-4)9-7-12-10(2,3)13-9/h5,8-9H,1,6-7H2,2-4H3/t8-,9+/m1/s1 |
InChI Key |
SPDQWOUURXQTDI-BDAKNGLRSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H](CC=C)OC)C |
Canonical SMILES |
CC1(OCC(O1)C(CC=C)OC)C |
Origin of Product |
United States |
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